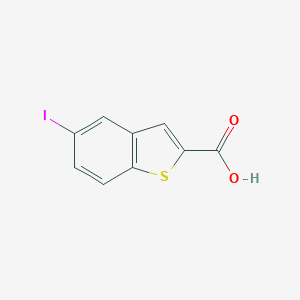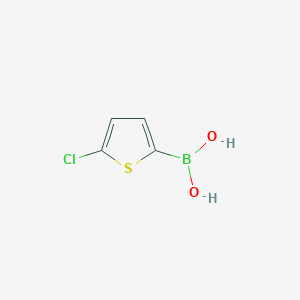
5-Chlorothiophene-2-boronic acid
Overview
Description
Synthesis Analysis
The synthesis of thiophene-containing conjugated polymers, which can be related to the synthesis strategies for 5-Chlorothiophene-2-boronic acid derivatives, often employs Suzuki polycondensation of aryl dibromides with thiophenebis(boronic acid) derivatives. This process is facilitated by the use of a thiophene-containing bulky phosphorous compound as the ligand for a zerovalent palladium catalyst, yielding high molecular weight polymers with significant efficiency and specificity (Liu et al., 2013).
Molecular Structure Analysis
The molecular structure of 5-Chlorothiophene-2-boronic acid and its derivatives can be extensively studied through various spectroscopic methods, including NMR, FT-IR, and mass spectrometry. These analyses provide insights into the compound's conformation, bonding environment, and electronic properties, which are crucial for understanding its reactivity and the development of novel materials with desired properties.
Chemical Reactions and Properties
5-Chlorothiophene-2-boronic acid participates in a variety of chemical reactions, primarily as an intermediate in cross-coupling reactions. The boronic acid group facilitates the Suzuki-Miyaura coupling, allowing for the construction of biaryl structures with significant precision. This reactivity is leveraged in synthesizing polymers, fluorescent dyes, and other conjugated materials, demonstrating the compound's versatility and utility in organic synthesis (Severin, 2009).
Scientific Research Applications
- Suzuki-Miyaura Cross-Coupling Reactions
- Application : 5-Chlorothiophene-2-boronic Acid is used as a reagent in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross coupling, which is widely used in organic synthesis for the formation of carbon-carbon bonds .
- Method : The typical procedure involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide (or triflate) in the presence of a base and a palladium catalyst .
- Results : The outcome of this reaction is the formation of a biaryl compound, which is a structural component of many pharmaceuticals and organic materials .
-
- Application : Boronic acids are often used in the discovery and development of new drugs. They can act as enzyme inhibitors and can be used to design drugs with improved selectivity and potency .
- Method : The specific methods of application would depend on the particular drug being developed and the target enzyme or receptor. Typically, boronic acids are incorporated into a drug molecule through various chemical reactions .
- Results : The results would depend on the specific drug and its intended therapeutic effect. In general, incorporating boronic acids into drug molecules can enhance their biological activity .
-
- Application : Boronic acids can be used in the synthesis of new materials, such as polymers and ceramics .
- Method : The methods of application would depend on the specific material being synthesized. Typically, boronic acids are incorporated into the material through various chemical reactions .
- Results : The results would depend on the specific material and its intended properties. In general, incorporating boronic acids into materials can enhance their physical and chemical properties .
-
- Application : Boronic acids are often used in the discovery and development of new drugs. They can act as enzyme inhibitors and can be used to design drugs with improved selectivity and potency .
- Method : The specific methods of application would depend on the particular drug being developed and the target enzyme or receptor. Typically, boronic acids are incorporated into a drug molecule through various chemical reactions .
- Results : The results would depend on the specific drug and its intended therapeutic effect. In general, incorporating boronic acids into drug molecules can enhance their biological activity .
-
- Application : Boronic acids can be used in the synthesis of new materials, such as polymers and ceramics .
- Method : The methods of application would depend on the specific material being synthesized. Typically, boronic acids are incorporated into the material through various chemical reactions .
- Results : The results would depend on the specific material and its intended properties. In general, incorporating boronic acids into materials can enhance their physical and chemical properties .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(5-chlorothiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BClO2S/c6-4-2-1-3(9-4)5(7)8/h1-2,7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCLNCVCDFUJPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370215 | |
| Record name | 5-Chlorothiophene-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chlorothiophene-2-boronic acid | |
CAS RN |
162607-18-3 | |
| Record name | 5-Chlorothiophene-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chlorothiophene-2-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



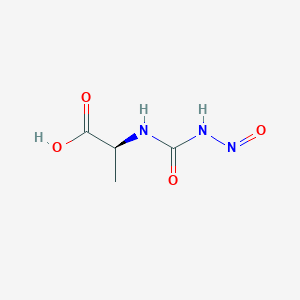
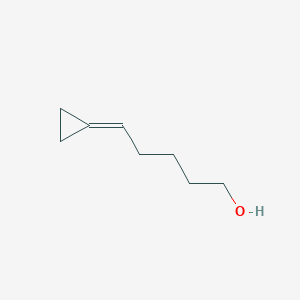
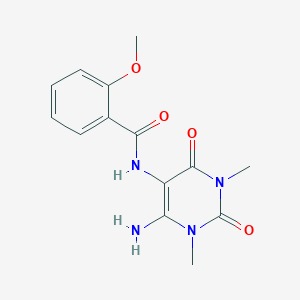
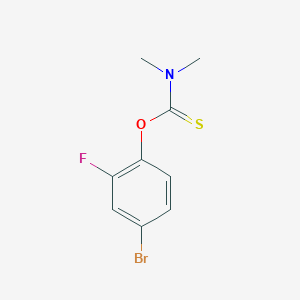
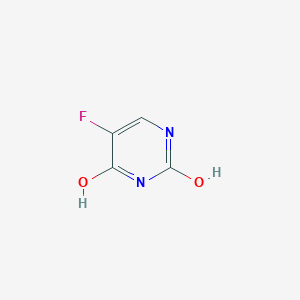
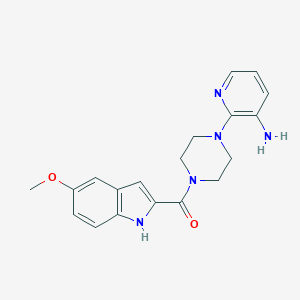
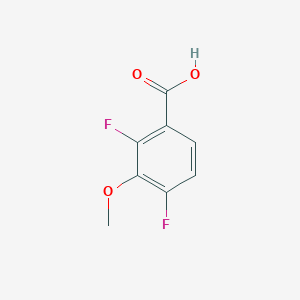
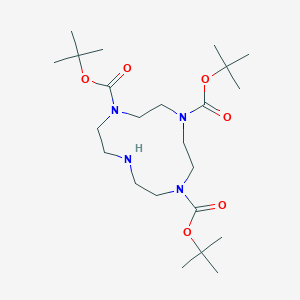
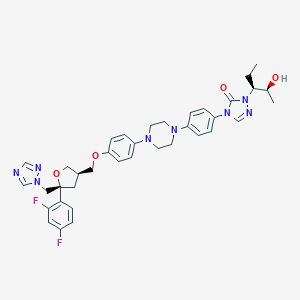
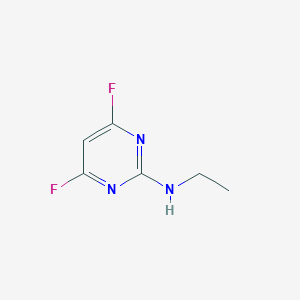
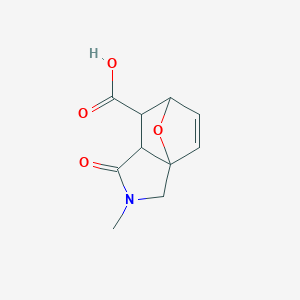
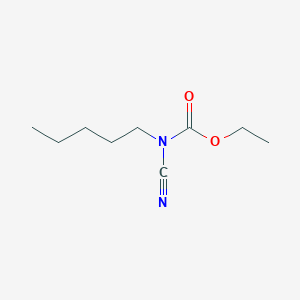
![Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate](/img/structure/B62101.png)
